

Commercial availability of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	6-Ethoxy-2-fluoro-3-methylphenylboronic acid
Cat. No.:	B1426784

[Get Quote](#)

An In-Depth Technical Guide to **6-Ethoxy-2-fluoro-3-methylphenylboronic acid**: Commercial Availability, Synthesis, and Application

Introduction

6-Ethoxy-2-fluoro-3-methylphenylboronic acid (CAS No. 1451391-66-4) is a specialized organoboron compound that has emerged as a valuable building block in modern organic synthesis.^{[1][2]} As a trifunctional aromatic molecule, featuring ethoxy, fluoro, and methyl substituents, it offers chemists a precise tool for introducing complex electronic and steric properties into target molecules. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.^[3] This guide provides an in-depth analysis of its commercial availability, a representative synthetic methodology, key applications, and essential handling protocols for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

Correctly identifying the target reagent is the first step in any successful synthetic campaign. The key identifiers and physicochemical properties of **6-Ethoxy-2-fluoro-3-methylphenylboronic acid** are summarized below.

Table 1: Chemical Identifiers and Properties

Property	Value
Chemical Name	6-Ethoxy-2-fluoro-3-methylphenylboronic acid
CAS Number	1451391-66-4[1][2]
Molecular Formula	C ₉ H ₁₂ BFO ₃ [1]
Molecular Weight	198.00 g/mol
MDL Number	MFCD19981512[1]
Typical Purity	≥97%[1]
Appearance	White to off-white solid
Storage Temperature	2-8°C[1]

Caption: Chemical Structure of **6-Ethoxy-2-fluoro-3-methylphenylboronic acid**.

Commercial Availability and Procurement

6-Ethoxy-2-fluoro-3-methylphenylboronic acid is available from several specialized chemical suppliers. Procurement for research and development purposes is straightforward, though availability for bulk and semi-bulk quantities may require inquiry and longer lead times.

Key Commercial Suppliers

The following table summarizes the availability of this reagent from prominent vendors. Note that stock levels and pricing are subject to change and should be verified directly with the supplier.

Table 2: Supplier and Availability Information

Supplier	Catalog Number	Purity	Pack Sizes	Availability Notes
AOBChem	23336	97%	250mg, 500mg, 1g, 5g, 10g, 25g, 100g	Small quantities in stock; larger sizes may be backordered. [1]
BLDpharm	BD326675	N/A	Inquire	Listed as a related product. [4]
ChemSupply	CSSB00009990063	N/A	Inquire	Listed among 15 items from 4 suppliers. [2]

Procurement and Quality Control Considerations

- Certificate of Analysis (CoA): Always request a lot-specific CoA upon purchase. This document provides critical data on purity (typically determined by HPLC or NMR) and identity confirmation, which is essential for reproducible and reliable experimental results.
- Lead Times: While smaller quantities are often stocked, larger orders may be synthesized on demand. It is crucial to factor in potential lead times of 7-10 days or more for materials shipped from international warehouses.[\[1\]](#)
- Storage and Handling: Upon receipt, the compound should be immediately transferred to a controlled storage environment, typically refrigerated at 2-8°C, to maintain its stability and prevent degradation.[\[1\]](#)

Representative Synthesis and Purification

While the exact proprietary synthesis methods used by commercial suppliers are not public, a general and well-established route for preparing substituted phenylboronic acids involves directed ortho-metallation followed by borylation. This approach offers a logical and field-proven pathway for constructing such molecules.[\[5\]](#)[\[6\]](#)

Synthetic Workflow

The synthesis logically proceeds by first generating a highly reactive organolithium intermediate from a commercially available substituted benzene. This intermediate is then trapped with a boron electrophile (like trimethyl borate) and subsequently hydrolyzed to yield the desired boronic acid.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for substituted phenylboronic acids.

Experimental Protocol (Representative)

This protocol is a representative example based on established methods for analogous compounds.^{[5][6]}

- Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78°C using a dry ice/acetone bath.
- Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq) to the cooled THF. To this solution, add a solution of 1-ethoxy-3-fluoro-2-methylbenzene (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below -70°C. Stir the resulting mixture for 1-2 hours at -78°C. The fluorine and ethoxy groups direct the deprotonation to the C6 position.
- Borylation: Add trimethyl borate (B(OMe)3, 1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70°C.
- Warm-up and Quench: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
- Hydrolysis: Cool the mixture to 0°C in an ice bath and carefully quench by the slow addition of 2M hydrochloric acid (HCl) until the pH is acidic (~pH 2).
- Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na_2SO_4), filter, and concentrate under reduced pressure.

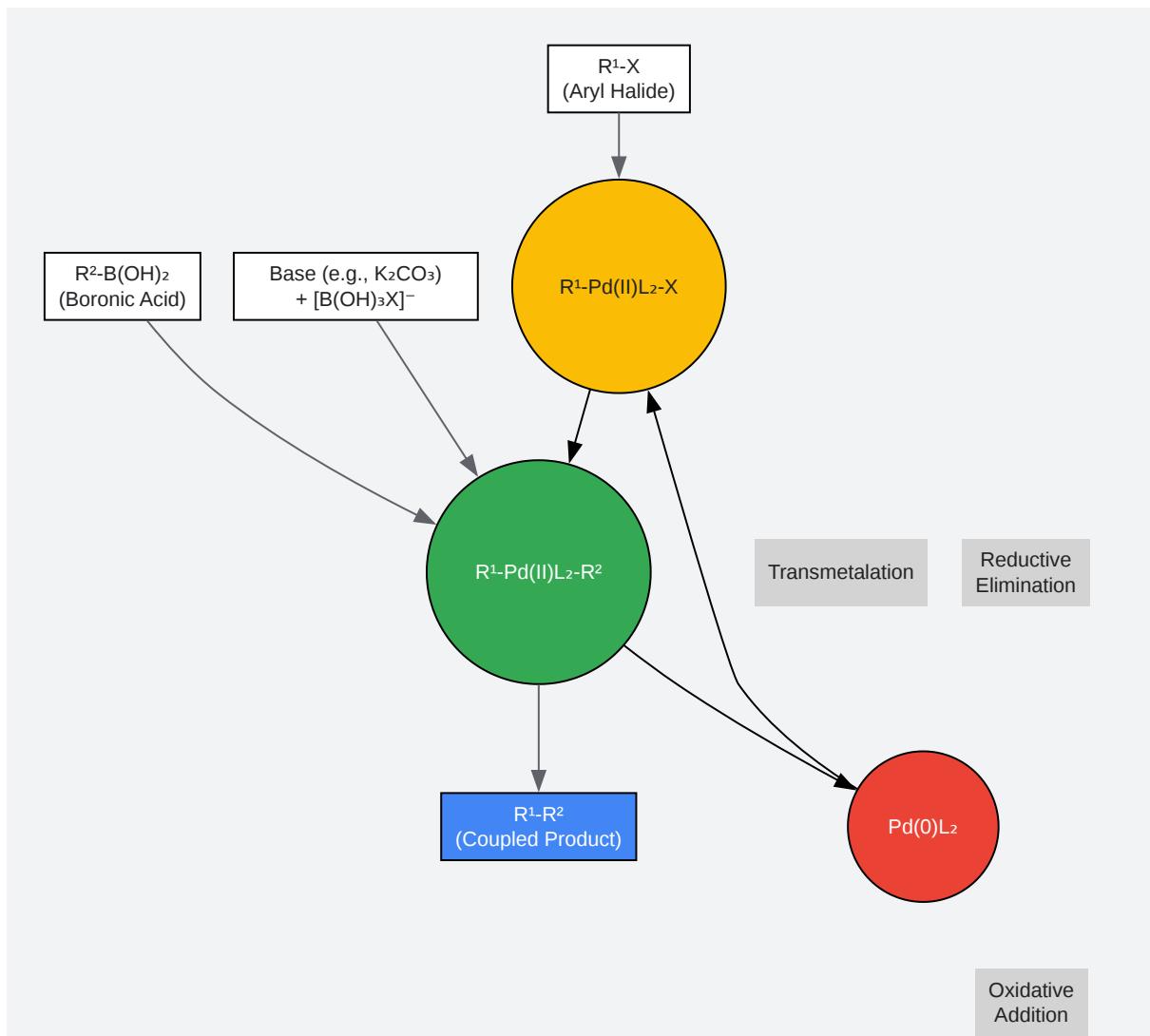
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure boronic acid.

Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **6-ethoxy-2-fluoro-3-methylphenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming C-C bonds between sp^2 -hybridized carbon atoms, making it indispensable for synthesizing biaryl and substituted aromatic structures.^[3]

Catalytic Cycle

The reaction proceeds via a well-understood catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling

- Reaction Setup: In a reaction vial, combine **6-ethoxy-2-fluoro-3-methylphenylboronic acid** (1.2 eq), the aryl halide partner (Ar-X, 1.0 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq).
- Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v). The presence of water is often crucial for the efficiency of the transmetalation step.
- Reaction Execution: Seal the vial and heat the mixture to the required temperature (typically 80-110°C) with vigorous stirring for 2-24 hours. Reaction progress can be monitored by TLC or LC-MS.
- Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
- Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified, usually by flash column chromatography, to isolate the desired biaryl compound.

Safety, Handling, and Storage

Proper handling of **6-ethoxy-2-fluoro-3-methylphenylboronic acid** is essential for laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

[\[1\]](#)

Table 3: GHS Hazard and Precautionary Information

Category	Code	Description
Hazard Statements	H315	Causes skin irritation.[1][7]
H319		Causes serious eye irritation. [1][7]
H335		May cause respiratory irritation.[1][7]
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spr ay.[1][7]
P280		Wear protective gloves/eye protection/face protection.[8]
P302+P352		IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7]

- **Handling:** All manipulations should be performed in a well-ventilated chemical fume hood.[8] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[8] Avoid inhalation of dust and direct contact with skin and eyes.[7][8]
- **Storage:** Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[1] For long-term storage, an inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent potential degradation.

Conclusion

6-Ethoxy-2-fluoro-3-methylphenylboronic acid is a readily available and highly functionalized building block crucial for advanced organic synthesis. Its utility, primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the

efficient construction of complex molecular architectures. By understanding its commercial sources, representative synthesis, and proper handling protocols, researchers can effectively integrate this valuable reagent into their synthetic strategies for developing novel pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aobchem.com [aobchem.com]
- 2. (6-ethoxy-2-fluoro-3-methylphenyl)boronic acid - C9H12BFO3 | CSSB00009990063 [chem-space.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2096336-30-8|(3-Ethoxy-2,4-difluoro-5-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 6. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Commercial availability of 6-Ethoxy-2-fluoro-3-methylphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1426784#commercial-availability-of-6-ethoxy-2-fluoro-3-methylphenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com